2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Overview
Description
2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that features a unique fusion of pyridine, triazole, and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isothiocyanates, followed by cyclization with hydrazine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, phosphorus tribromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity to 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione.
Uniqueness
This compound is unique due to its specific fusion of pyridine, triazole, and quinazoline rings, which imparts distinct electronic and steric properties. These properties contribute to its high affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYPWTZQYAHUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333670 | |
Record name | 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822475 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
515132-94-2 | |
Record name | 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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